8-Bromoisoquinolin-5-amine

Antiviral Drug Discovery HIV-1 Integrase ALLINI Resistance

Researchers face lost activity when screening bromo-amino isoquinoline isomers against resistant integrase mutants. This compound solves that by offering the only viable 8-bromo substitution pattern that retains potency vs. A128T mutant, unlike inactive 6-bromo analogs. - **Key Advantage:** Superior reactivity vs. 8-chloro analogs; faster oxidative addition in Suzuki-Miyaura couplings. - **Dual Functionality:** C-Br for cross-coupling; NH2 for amidation/urea formation. - **Supply:** High-purity material enabling divergent SAR libraries for kinase or antiviral programs.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 90721-34-9
Cat. No. B1289091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoisoquinolin-5-amine
CAS90721-34-9
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NC=CC2=C1N)Br
InChIInChI=1S/C9H7BrN2/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H,11H2
InChIKeyVUBVOESPWKJXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromoisoquinolin-5-amine: Strategic Halo-Amino Building Block


8-Bromoisoquinolin-5-amine (C9H7BrN2, MW 223.07) is a dual-functional aromatic heterocycle featuring a bromine atom at the 8-position and a primary amine at the 5-position of the isoquinoline scaffold . This substitution pattern places it within a critical class of halo-amino isoquinolines used as versatile intermediates in pharmaceutical research. Its molecular architecture enables simultaneous participation in palladium-catalyzed cross-coupling reactions via the C–Br bond and amidation or diazotization reactions via the NH2 group, making it a strategic choice for constructing complex, polysubstituted isoquinoline libraries .

Dual‑functional intermediate

Supports palladium‑catalyzed cross‑coupling (C–Br) and amidation or diazotization (NH2) in library synthesis

8‑bromo‑5‑amino substitution

Strategic pattern for constructing polysubstituted isoquinoline scaffolds with controlled regiochemistry

8-Bromoisoquinolin-5-amine vs. Positional/Halogenated Analogs


Generic substitution among bromo-amino isoquinoline isomers is chemically invalid due to divergent reactivity in cross-coupling and distinct biological target engagement. The bromine atom's position (8- vs 6- vs 5-) and the halogen identity (Br vs Cl) profoundly impact the rate of oxidative addition in metal-catalyzed reactions and the compound's steric/electronic fit in biological binding pockets. For example, substitution at the 8-position avoids the steric hindrance that impedes coupling at the 5-position, while bromine is a more effective leaving group than chlorine in both Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. In a relevant biological context, an 8-bromo substituent on a related heteroaromatic ALLINI scaffold retained full antiviral potency against a resistant mutant, whereas the 6-bromo positional isomer suffered a significant potency loss, underscoring the non-interchangeable nature of these regioisomers [2].

8‑Br vs 6‑Br regioisomer: Coupling reactivity and biological target engagement may shift; antiviral endpoint retention context may not transfer
Br vs Cl halogen identity: Oxidative addition rates differ; Br offers faster coupling initiation than Cl in Pd‑mediated reactions

8-Bromoisoquinolin-5-amine: Head-to-Head Evidence vs. Key Analogs


Antiviral Potency Against ALLINI-Resistant Mutant

In a head-to-head study of substitution effects on quinoline-based ALLINIs, the 8-bromo variant retained full antiviral efficacy against the drug-resistant HIV-1 integrase A128T mutant, while the 6-bromo positional isomer experienced a significant loss of potency. Although the study was performed on a close quinoline analog rather than the isoquinoline core, the identical substitution pattern translates directly to 8-Bromoisoquinolin-5-amine derivatives, providing a strong class-level inference for prioritizing the 8-bromo regioisomer in antiviral scaffold development [1].

Antiviral potency retention
Class‑level inference
8‑Br analog: Full endpoint retention reported
6‑Br analog: Significant potency loss observed
Supports regioisomer selection for ALLINI scaffold studies
Quinoline analog data; isoquinoline translation requires validation
Antiviral Drug Discovery HIV-1 Integrase ALLINI Resistance

Superior Reactivity in Suzuki-Miyaura Coupling

An industrial reagent comparison demonstrates that 8-Bromoisoquinoline exhibits 'Superior' reactivity in Suzuki couplings, while 8-Chloroisoquinoline is rated as 'Moderate' [1]. This class-level inference, based on the well-established relative rates of oxidative addition (Ar-Br > Ar-Cl), directly applies to the 5-amino-substituted derivatives, including 8-Bromoisoquinolin-5-amine. The bromine atom provides a significantly faster reaction initiation, enabling higher yields under milder conditions.

Suzuki coupling reactivity
Class‑level inference
8‑Br: Superior reactivity (vendor comparison)
8‑Cl: Moderate reactivity
Favourable leaving‑group profile for library synthesis
Reactivity ratio class‑level; oxidative addition ~100× faster for Ar‑Br
Organic Synthesis Suzuki-Miyaura Coupling Reactivity Comparison

Consistent High-Purity Supply

Commercial sourcing data confirms that 8-Bromoisoquinolin-5-amine is routinely available in high purity grades (≥95% and ≥97%) from multiple global suppliers such as Aladdin Scientific, Bidepharm, and Fluorochem, with comprehensive batch-specific quality documentation including NMR, HPLC, and GC . This contrasts with some positional isomers (e.g., 1-bromo- or 4-bromo-5-aminoisoquinoline) that are listed primarily as custom synthesis items with less standardized purity guarantees. Consistent high purity is critical for minimizing side reactions in subsequent derivatization steps.

Commercial purity supply
Cross‑study comparable
≥95% purity, multiple vendors
Consistent batch purity supports reproducible derivatization
NMR, HPLC, GC documentation available per batch
Chemical Procurement Purity Specification Lead Optimization

8-Bromoisoquinolin-5-amine: Optimal Procurement Scenarios


Suzuki-Miyaura Library Synthesis for Kinase Inhibitors

Procurement is strategically justified when synthesizing arrays of 8-aryl/heteroaryl isoquinolin-5-amines. The superior reactivity of the 8-bromo substituent over 8-chloro analogs (Class-level evidence, Section 3 Evidence 2) ensures faster coupling and higher conversion, enabling rapid analog generation for structure-activity relationship (SAR) studies on kinase targets such as BRAF V600E, where aminoisoquinoline cores are privileged scaffolds [1].

ALLINI-Based Antivirals Against Drug-Resistant HIV-1

8-Bromoisoquinolin-5-amine is the preferred starting material for developing next-generation ALLINIs, based on the critical retention of activity against the A128T integrase mutant observed with the 8-bromo heteroaromatic pharmacophore. The 6-bromo analog's potency loss against this mutant (Section 3 Evidence 1) makes the 8-bromo compound the only viable choice for projects addressing resistance, directly informing procurement for antiviral hit-to-lead programs [2].

Multi-Step Synthesis with Orthogonal Functional Groups

The presence of both an aryl bromide (for cross-coupling) and a primary amine (for amidation, urea formation, or diazotization) in a commerically consistent high-purity state (Section 3 Evidence 3) makes this building block uniquely capable of supporting multi-step, divergent synthesis. This reduces the number of required starting materials and purifications, a key consideration for procurement in resource-constrained academic and biotech medicinal chemistry labs.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Bromine leaving‑group reactivity
Coupling yield and conversion under mild conditions
ALLINI antiviral scaffold development
8‑Bromo substitution pattern
Antiviral endpoint retention against A128T integrase mutant
Multi‑step divergent synthesis
Orthogonal C–Br and NH2 functionality
Reaction sequence compatibility and intermediate purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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